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molecular formula C9H15NO2 B8662844 3-Cyclohexyl-N-hydroxyprop-2-enamide CAS No. 651738-75-9

3-Cyclohexyl-N-hydroxyprop-2-enamide

Cat. No. B8662844
M. Wt: 169.22 g/mol
InChI Key: LXIOHJHWOFKOBD-UHFFFAOYSA-N
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Patent
US08227516B2

Procedure details

to a solution of 3-Cyclohexylacrylic acid (5.30 g, 31.3 mmol) in DMF (100 mL) was added EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (7.80 g, 40.7 mmol) and HOBt (1-hydroxybenzotriazole hydrate) (5.07 g, 37.6 mmol). After stirring for 30 min at room temperature hydroxylamine hydrochloride (3.26 g, 47.0 mmol) and triethylamine (6.94 mL, 50.1 mmol) were added. After additional 18 hours stirring at room temperature the precipitate was filtered and washed with DMF. The DMF phases were combined. The solvent was concentrated in vacuo. 1 N HCl (50 mL) was added. After extraction with ethyl acetate (3×100 mL) and dichloromethane (2×100 mL) the organic layers were combined, washed with 1 N HCl (10 mL) and sodium chloride saturated solution (10 mL) and dried with magnesium sulfate. The solvent was removed in vacuo. The product was crystallized from ethyl acetate by addition of petroleum ether. This step removed large amounts of HOBt, the substance was then further purified by preparative HPLC using an acetonitrile/water gradient. This yielded (1.54 g, 9.08 mmol) of 3-Cyclohexyl-N-hydroxy-acrylamide. 1H NMR (300 MHz, [D6-DMSO]: δ=0.99-1.35 (m, 5H) and 1.56-1.73 (m, 5H) (cyclohexyl-CH2), 2.00-2.13 (m, 1H, cyclohexyl CH), 5.67 (d, J=15.7 Hz, 1H, C═C—H), 6.58 (dd, J=15.7 and J=6.3 Hz, 1H, C═C—H), 8.77 (s, 1H) and 10.49 (s, 1H) (NH and OH). 13C NMR (75 MHz, [D6-DMSO]: δ=25.2, 25.5, 31.5 (cyclohexyl-CH2), 41.1Acyclohexyl-CH), 118.8 and 147.1 (C═C), 162.8 (C(═O)NHOH). MS: m/z calcd for (C9H15NO2) [M+H]+ 170; found 170.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
Quantity
5.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.26 g
Type
reactant
Reaction Step Two
Quantity
6.94 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:7]=[CH:8][C:9]([OH:11])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CN(C)CCCN=C=NCC.O.[OH:25][N:26]1C2C=CC=CC=2N=N1.Cl.NO.C(N(CC)CC)C>CN(C=O)C>[CH:1]1([CH:7]=[CH:8][C:9]([NH:26][OH:25])=[O:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C1(CCCCC1)C=CC(=O)O
Name
Quantity
7.8 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
5.07 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.26 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
6.94 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After additional 18 hours stirring at room temperature the precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with DMF
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo
ADDITION
Type
ADDITION
Details
1 N HCl (50 mL) was added
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate (3×100 mL) and dichloromethane (2×100 mL) the organic layers
WASH
Type
WASH
Details
washed with 1 N HCl (10 mL) and sodium chloride saturated solution (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was crystallized from ethyl acetate by addition of petroleum ether
CUSTOM
Type
CUSTOM
Details
This step removed large amounts of HOBt
CUSTOM
Type
CUSTOM
Details
the substance was then further purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCCCC1)C=CC(=O)NO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.08 mmol
AMOUNT: MASS 1.54 g
YIELD: CALCULATEDPERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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